Exatecan Intermediate 2 hydrochloride
Description
Exatecan Intermediate 2 (hydrochloride) (CAS: 182182-31-6) is a critical intermediate in the synthesis of Exatecan (DX-8951), a camptothecin-derived topoisomerase I inhibitor used in cancer research . Its molecular formula is C₁₃H₁₅FN₂O₂·HCl, with a molecular weight of 286.73 g/mol. The compound exhibits high solubility in DMSO (100 mg/mL, 399.57 mM) and is stored under nitrogen at 4°C to maintain stability .
Exatecan itself is a potent anticancer agent that disrupts DNA replication by stabilizing the DNA-topoisomerase I complex, leading to lethal double-strand breaks in tumor cells. It is under investigation for treating ovarian, lung, and breast cancers . Preclinical studies highlight its efficacy in antibody-drug conjugates (ADCs), such as CBX-12, which uses pH-sensitive targeting to minimize systemic toxicity .
Properties
Molecular Formula |
C13H16ClFN2O2 |
|---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |
InChI Key |
WELYDNOIIHGYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Exatecan Intermediate 2 (Hydrochloride)
Traditional Acylation-Bromination-Cross Coupling Pathway
The most widely documented method begins with 3-fluoro-4-methylaniline as the starting material. The synthesis proceeds through three key steps: acylation , bromination , and cross-coupling reactions , ultimately yielding Intermediate 2 (hydrochloride).
Step 1: Acylation
3-Fluoro-4-methylaniline undergoes acylation with acetic anhydride in the presence of a base such as pyridine. Optimal conditions include a 1:1.5–2.5 molar ratio of aniline to acetic anhydride at 15–30°C for 1–2 hours , achieving >95% conversion to the acetylated derivative.
Step 2: Bromination
The acetylated intermediate is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid. Reaction temperatures of 5–35°C and a 1:1 molar ratio of substrate to NBS yield the monobrominated product with minimal di-bromination byproducts.
Step 3: Cross-Coupling and Rearrangement
A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction introduces the isoindoline-1,3-dione moiety. Key parameters include:
Alternative Friedel-Crafts Acylation Route
An innovative 7-step pathway (SSRN, 2023) avoids hazardous intermediates and improves positional selectivity:
Key Innovations
- Iodination Selectivity : Using InCl₃ as a catalyst in the iodination step reduces positional isomer formation by 40% compared to traditional methods.
- One-Pot Reduction : Simultaneous reduction of nitro, olefin, and nitroso groups with Zn/HCl achieves 88% yield , eliminating sequential reductions.
- Intramolecular Friedel-Crafts Cyclization : tert-Butyl esters undergo cyclization with InCl₃ at 110°C , forming the tetrahydronaphthalene core in 92% yield .
This route achieves a 12.2% overall yield of Exatecan Intermediate 2 (hydrochloride), representing a 3.5-fold improvement over prior methods.
Critical Reaction Parameters and Optimization
Catalytic Systems
The alternative method’s use of InCl₃ for Friedel-Crafts acylation eliminates the need for toxic solvents like o-cresol, enhancing safety profiles.
Solvent and Temperature Effects
Methanol is critical in the final hydrochloride formation, with <2% residual solvents when using azeotropic drying.
Analytical Characterization
Purity and Stability Data
The hydrochloride salt demonstrates superior aqueous solubility (100 mg/mL in DMSO ) compared to the free base (<10 mg/mL), facilitating ADC conjugation.
Applications in Antibody-Drug Conjugate (ADC) Development
Exatecan Intermediate 2 (hydrochloride) is integral to synthesizing exatecan-based ADCs, such as DS-8201 (Enhertu®). Key advancements include:
Chemical Reactions Analysis
Types of Reactions: Exatecan Intermediate 2 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of the final anticancer agent, Exatecan.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as methanol and acetonitrile. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
Major Products Formed: The major product formed from these reactions is Exatecan, which is obtained after purifying and isolating it from the reaction mixture. Exatecan is a potent anticancer agent used in the treatment of various types of cancer .
Scientific Research Applications
Exatecan Intermediate 2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Exatecan, which has shown remarkable effectiveness in the treatment of various cancers, including lung, breast, and ovarian cancer . Additionally, Exatecan Intermediate 2 (hydrochloride) is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mechanism of Action
Exatecan Intermediate 2 (hydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I (TOP1), an enzyme responsible for relieving DNA supercoiling during replication. By trapping TOP1-DNA cleavage complexes, Exatecan causes DNA damage, leading to cell death and inhibition of tumor growth . The compound shows stronger TOP1 trapping, higher DNA damage, and apoptotic cell death compared to classical TOP1 inhibitors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Exatecan Intermediate 2 (hydrochloride) belongs to the camptothecin analog family. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Differentiators of Exatecan Intermediate 2
Chemical Stability: Exatecan Intermediate 2 exhibits superior solubility in DMSO compared to Irinotecan and Topotecan, which require specialized formulations for delivery .
ADC Compatibility : Unlike SN-38 or Camptothecin, Exatecan Intermediate 2 is extensively used in ADCs (e.g., CBX-12) due to its pH-sensitive targeting and reduced off-tumor toxicity .
Purity and Synthesis: Exatecan Intermediate 2 is synthesized with >99% purity, minimizing impurities that complicate regulatory approval for other analogs (e.g., 98% purity in 2-diisopropylaminoethyl chloride hydrochloride) .
Table 2: Clinical and Preclinical Advantages
Biological Activity
Exatecan Intermediate 2 (hydrochloride) is a significant compound in the realm of anticancer research, primarily due to its association with the camptothecin class of drugs. This article delves into its biological activity, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Exatecan
Exatecan is a camptothecin derivative that functions as a potent inhibitor of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. By inhibiting TOP1, Exatecan induces DNA damage, leading to apoptosis in cancer cells. This mechanism positions it as a valuable agent in treating various malignancies, including breast, ovarian, and lung cancers .
Exatecan's primary mechanism involves trapping the TOP1-DNA cleavage complex, which prevents DNA religation and results in double-strand breaks. Research indicates that Exatecan exhibits significantly stronger TOP1 trapping compared to traditional inhibitors like SN-38, the active metabolite of irinotecan. This enhanced potency is attributed to additional molecular interactions facilitated by structural modifications unique to Exatecan .
Key Interactions:
- Binding Sites : Exatecan binds at the interface of the TOP1 cleavage complex, interacting with specific residues such as N352 and R364, which are critical for its inhibitory action .
- DNA Damage : The compound's ability to induce DNA damage is markedly higher than that of other TOP1 inhibitors, correlating with increased apoptotic cell death in cancerous cells .
Biological Activity Data
The biological activity of Exatecan Intermediate 2 can be summarized through various studies and data points:
Case Studies
- Clinical Trials : In a phase III trial assessing the efficacy of Exatecan mesylate combined with gemcitabine for pancreatic cancer, results indicated no significant survival advantage over gemcitabine alone. However, this study highlighted the potential for Exatecan's use in combination therapies .
- Animal Models : Pharmacokinetic studies involving PEGylated forms of Exatecan showed prolonged circulation times and effective tumor suppression in BRCA1-deficient xenografts. A single low dose resulted in sustained tumor growth inhibition for over 40 days .
Safety and Toxicity
Toxicity studies have indicated that while Exatecan mesylate is generally well tolerated at lower doses (up to 10 mg/kg), higher doses can lead to adverse effects such as weight loss and decreased blood cell counts. These effects were largely reversible after a recovery period .
Q & A
Basic: How should Exatecan Intermediate 2 hydrochloride be handled to ensure stability in experimental workflows?
Methodological Answer:
this compound is sensitive to light and temperature. For solubility, use DMSO at 100 mg/mL (399.57 mM) with sonication to avoid aggregation . Store lyophilized powder at -20°C or -80°C under nitrogen protection to prevent hydrolysis. For in vitro assays, prepare working aliquots in DMSO and avoid repeated freeze-thaw cycles; use within 1 month at -20°C or 6 months at -80°C . In vivo formulations should use inert solvents (e.g., saline with <1% DMSO) to minimize toxicity.
Basic: What is the mechanism of action of Exatecan (DX-8951), and how does its Intermediate 2 relate to this?
Methodological Answer:
Exatecan inhibits topoisomerase I (Top1) by stabilizing DNA-Top1 cleavage complexes, causing replication fork collapse and apoptosis . Intermediate 2 is a precursor in synthesizing Exatecan’s core structure, which includes a fluorinated quinoline moiety critical for enhanced Top1 binding and resistance to carboxylate esterase-mediated inactivation . Researchers should validate Top1 inhibition using DNA relaxation assays (e.g., agarose gel electrophoresis with supercoiled plasmid DNA) .
Advanced: How can Exatecan Intermediate 2 be optimized for antibody-drug conjugate (ADC) design?
Methodological Answer:
Exatecan’s hydrophobicity requires hydrophilic linkers to improve ADC solubility. Use cleavable linkers like Val-Ala-PABC combined with pH-sensitive peptides (e.g., alphalex™ in CBX-12) for tumor-specific payload release . Conjugate via hinge cysteine residues to achieve a drug-antibody ratio (DAR) of 4–8. Validate plasma stability using LC-MS and cytotoxicity in target vs. non-target cell lines (e.g., MDA-MB-468 vs. HEK293) .
Advanced: What methodologies demonstrate synergy between Exatecan and ATR inhibitors like ceralasertib?
Methodological Answer:
In SLFN11-negative cancers (e.g., HCT116, MDA-MB-231), combine sub-IC50 doses of Exatecan (0.1–1 nM) with ceralasertib (0.5–1 µM). Assess synergy via combination index (CI) using Chou-Talalay analysis . In xenografts, administer CBX-12 (Exatecan conjugate) at 5 mg/kg with ceralasertib (15 mg/kg orally, 5 days/week). Monitor tumor volume and survival, ensuring body weight loss remains <10% to exclude systemic toxicity .
Data Contradiction: How should conflicting results from combination therapies (e.g., Exatecan + gemcitabine) be addressed?
Methodological Answer:
While gemcitabine improved pancreatic cancer survival in monotherapy , its failure with Exatecan may stem from overlapping toxicity or pharmacokinetic interference . To resolve contradictions:
- Conduct pharmacokinetic studies to assess drug-drug interactions.
- Use isobologram analysis to identify antagonistic vs. additive effects.
- Test in SLFN11-positive models, as gemcitabine efficacy depends on SLFN11 expression, unlike Exatecan .
Methodological: What quality control assays are critical for validating Exatecan Intermediate 2 purity and stability?
Methodological Answer:
- Purity: Use HPLC-UV (≥99% purity, C18 column, acetonitrile/water gradient) .
- Stability: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolysis via LC-MS for free carboxylic acid formation .
- Bioactivity: Confirm Top1 inhibition in HCT116 cells using γH2AX foci quantification .
Advanced: Which preclinical models best evaluate Exatecan Intermediate 2 efficacy?
Methodological Answer:
- In vitro: Use NCI-60 cell lines to screen potency, prioritizing ovarian (OVCAR-3), lung (A549), and breast (MDA-MB-468) cancers .
- In vivo: Employ patient-derived xenografts (PDXs) with intact tumor microenvironments. For ADC testing, use NSG mice bearing MDA-MB-231 tumors and assess intratumoral payload release via LC-MS .
Basic: What are key considerations for dosing Exatecan Intermediate 2 in in vitro vs. in vivo studies?
Methodological Answer:
- In vitro: Optimize exposure time (72-hour IC50 vs. pulsed dosing) to mimic clinical pharmacokinetics. Use 1–10 nM for Top1 inhibition assays .
- In vivo: For ADCs, dose ≥5 mg/kg to achieve therapeutic index >3. Monitor neutropenia and gastrointestinal toxicity, common in camptothecins .
Advanced: How can variable responses to Exatecan in cancer cell lines be explained?
Methodological Answer:
SLFN11 expression inversely correlates with Exatecan resistance. Perform RNA-seq or IHC to stratify SLFN11-high (e.g., NCI-H522) vs. SLFN11-low (e.g., HCT116) models. Combine with PARP inhibitors in SLFN11-low cancers to exploit synthetic lethality .
Data Analysis: How should researchers interpret combination index (CI) studies for Exatecan-based therapies?
Methodological Answer:
Use CompuSyn software to calculate CI values:
- CI < 0.9: Synergy
- CI 0.9–1.1: Additivity
- CI > 1.1: Antagonism
For Exatecan + ceralasertib, CI values of 0.3–0.6 indicate strong synergy . Validate with clonogenic assays and apoptosis markers (e.g., cleaved caspase-3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
